

A Comprehensive Technical Guide to 5-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Chloroquinolin-8-amine**

Cat. No.: **B1296126**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Chloroquinolin-8-amine**, a key chemical intermediate in various synthetic applications, including the development of novel pharmaceutical agents. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its role in synthetic chemistry.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for its unambiguous identification in research and development. The internationally recognized IUPAC name for the compound with the CAS number 5432-09-7 is **5-chloroquinolin-8-amine**^{[1][2]}.

To facilitate comprehensive literature and database searches, it is also known by several synonyms:

- 5-Chloro-8-quinolinamine^{[1][2][3]}
- 5-chloro-8-aminoquinoline^[1]
- 8-Amino-5-chloroquinoline^{[2][3]}
- (5-Chloro-8-quinolyl)amine^{[1][2]}

Physicochemical Properties

A summary of the key quantitative data for **5-Chloroquinolin-8-amine** is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₉ H ₇ CIN ₂	[1] [4]
Molecular Weight	178.62 g/mol	[1] [4]
Appearance	Light yellow needle-like crystals	[3] [4] [5]
Melting Point	87 °C (some sources report 70-72 °C)	[3] [4] [5]
Boiling Point	354.4 ± 27.0 °C (Predicted)	[4] [6]
Density	1.363 ± 0.06 g/cm ³ (Predicted)	[6]
Solubility	Insoluble in water; easily soluble in ethanol and ether.	[3] [4] [5]
Storage Temperature	2-8°C, protect from light	[6]
pKa	3.02 ± 0.12 (Predicted)	[6]
CAS Number	5432-09-7	[1] [4] [5]

Experimental Protocols: Synthesis of 5-Chloroquinolin-8-amine

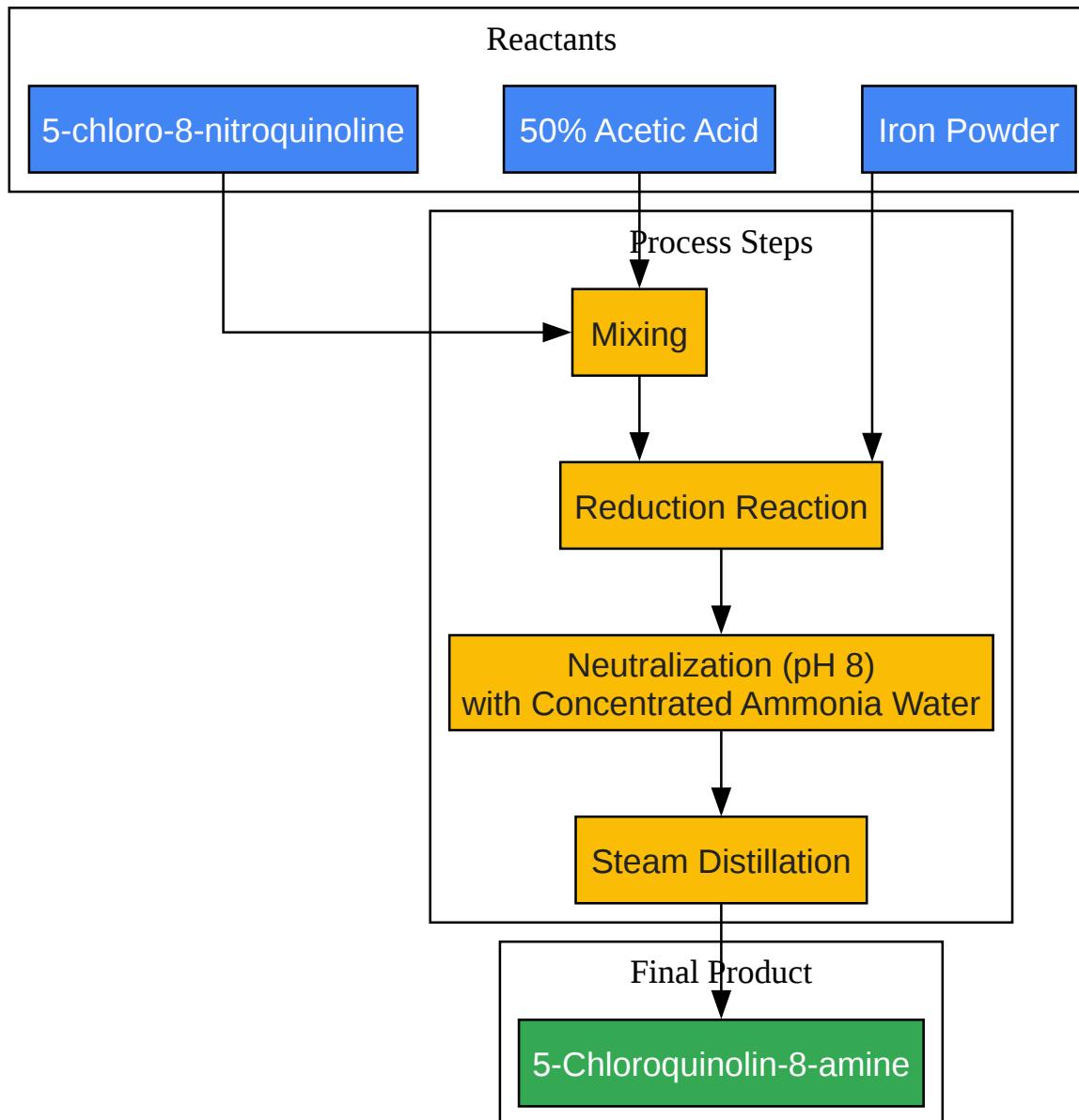
The primary method for the synthesis of **5-Chloroquinolin-8-amine** involves the reduction of 5-chloro-8-nitroquinoline. The following protocol provides a detailed methodology for this chemical transformation.

Objective: To synthesize **5-Chloroquinolin-8-amine** from 5-chloro-8-nitroquinoline.

Materials:

- 5-chloro-8-nitroquinoline
- 50% Acetic acid
- Iron powder
- Concentrated ammonia water
- Distilled water

Procedure:


- In a reaction vessel, create a mixture of 5-chloro-8-nitroquinoline and 50% acetic acid.
- To this mixture, gradually add iron powder. The iron powder acts as the reducing agent in the acidic medium.
- Allow the reaction to proceed. The nitro group ($-\text{NO}_2$) on the quinoline ring will be reduced to an amine group ($-\text{NH}_2$).
- After the reduction is complete, neutralize the reaction mixture by adding concentrated ammonia water until a pH of 8 is achieved.
- The final product, **5-Chloroquinolin-8-amine**, is then isolated and purified by steam distillation.[\[4\]](#)[\[5\]](#)

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Visualization of Synthetic Workflow

The logical flow of the synthesis of **5-Chloroquinolin-8-amine** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-Chloroquinolin-8-amine**.

Applications in Drug Development and Research

5-Chloroquinolin-8-amine serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its quinoline core is a common scaffold in a variety of biologically active compounds. While this document does not detail

specific signaling pathways, it is important to note that derivatives of **5-Chloroquinolin-8-amine** are investigated for a range of therapeutic applications, leveraging the known bioactivity of the quinoline ring system. It is also utilized as a dye intermediate.[4][5] The related compound, 5-chloro-8-hydroxyquinoline (cloxyquin), has demonstrated antibacterial and antifungal properties.[7][8][9] It is used in the synthesis of antimalarial drugs, antibiotics, and antifungal agents.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloroquinolin-8-amine | C9H7CIN2 | CID 224860 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. chembk.com [chembk.com]
- 4. 5-CHLOROQUINOLIN-8-AMINE CAS#: 5432-09-7 [m.chemicalbook.com]
- 5. 5-CHLOROQUINOLIN-8-AMINE | 5432-09-7 [chemicalbook.com]
- 6. 5-CHLOROQUINOLIN-8-AMINE | 5432-09-7 [chemicalbook.com]
- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]
- 9. innospk.com [innospk.com]
- 10. nbinno.com [nbino.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 5-Chloroquinolin-8-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296126#5-chloroquinolin-8-amine-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com